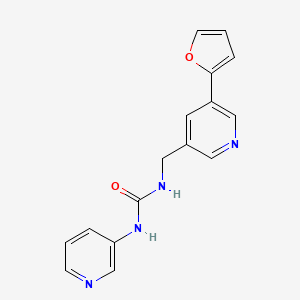

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(20-14-3-1-5-17-11-14)19-9-12-7-13(10-18-8-12)15-4-2-6-22-15/h1-8,10-11H,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIBBHJUBLSWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under specific conditions to form the furan-pyridine intermediate.

Urea formation: The intermediate is then reacted with an isocyanate derivative to form the final urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

Reduction: The pyridine rings can be reduced using hydrogenation reactions, typically with palladium on carbon as a catalyst, resulting in piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The furan and pyridine rings contribute to its binding affinity and specificity, while the urea moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar compounds to 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea include:

Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry and materials science.

Imidazo[1,5-a]pyridine derivatives: These derivatives are also versatile and have been studied for their luminescent properties and biological activities.

The uniqueness of this compound lies in its combination of furan and pyridine rings with a urea linkage, which imparts distinct chemical and biological properties.

Biological Activity

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is a complex organic compound characterized by its unique structural features, including furan and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications.

Structural Overview

The compound consists of:

- Furan ring : Contributes to the compound's electron-rich characteristics, facilitating interactions with biological targets.

- Pyridine moieties : Known for their ability to participate in hydrogen bonding and coordination with metal ions, enhancing biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The heterocyclic nature of the compound allows it to bind effectively to active sites, modulating the activity of various biological targets. This can lead to significant pharmacological effects, including:

- Antimicrobial activity : Inhibition of bacterial growth.

- Anticancer properties : Induction of apoptosis in cancer cells.

- Anti-inflammatory effects : Modulation of inflammatory pathways.

Biological Activity Data

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

Research conducted on derivatives of this compound demonstrated its efficacy in inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The findings suggest that the structural features of the compound enhance its interaction with apoptotic regulators.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine-based compounds. For instance:

- Modifications at the furan ring have been shown to increase binding affinity to target proteins.

- The introduction of additional functional groups can significantly enhance anticancer efficacy.

Q & A

Q. What are the key steps in synthesizing 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Preparation of the pyridine-furan intermediate via Suzuki-Miyaura cross-coupling. A halopyridine (e.g., 5-bromopyridin-3-yl) reacts with furan-2-ylboronic acid under palladium catalysis, requiring precise control of temperature (80–100°C) and solvent (e.g., DMF or THF) to maximize yield .

- Step 2 : Formation of the urea linkage. The intermediate is reacted with pyridin-3-yl isocyanate in the presence of a base (e.g., triethylamine) at room temperature, with inert atmosphere (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography provides definitive 3D conformation, especially for resolving torsional angles between the pyridine and furan moieties .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, with diagnostic peaks for urea NH (~8.5 ppm) and furan protons (~7.2 ppm) .

- Mass spectrometry (ESI-TOF) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC (C18 column, UV detection at 254 nm) monitors purity, with retention time compared to standards .

- Thermogravimetric analysis (TGA) evaluates thermal stability, identifying decomposition points (>200°C typical for urea derivatives) .

- Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation, particularly of the urea bond in acidic/basic conditions .

Advanced Research Questions

Q. How does the spatial arrangement of the furan-pyridine-urea scaffold influence biological activity?

- Computational docking (e.g., AutoDock Vina) reveals that the furan ring’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). The urea linker adopts a bent conformation, facilitating hydrogen bonding with catalytic lysine or aspartate residues .

- Structure-activity relationship (SAR) studies show that replacing furan with thiophene reduces potency by 50%, highlighting the furan oxygen’s role in polar interactions .

Q. What strategies resolve contradictions in biological assay data across different studies?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM for kinase inhibition) may arise from varying ATP concentrations. Normalizing assays to 1 mM ATP and using recombinant enzyme isoforms improves comparability .

- Metabolic stability testing : Conflicting in vivo efficacy data can stem from differences in hepatic clearance. Microsomal stability assays (human/rat liver microsomes) identify cytochrome P450-mediated degradation pathways .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Molecular dynamics simulations (50 ns trajectories, AMBER force field) predict off-target binding to homologous kinases (e.g., JAK2 vs. BTK). Modifying the pyridine methyl group to a bulkier substituent (e.g., isopropyl) improves selectivity by sterically blocking non-target active sites .

- Free energy perturbation (FEP) calculations quantify binding affinity changes for urea linker modifications, prioritizing synthetic routes with ΔΔG < 1 kcal/mol .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream targets (e.g., phosphorylated ERK1/2) in treated vs. untreated cells .

- CRISPR knockout models : BTK-deficient cells show no response to the compound, confirming on-target effects .

- Fluorescence polarization assays measure direct binding to recombinant proteins, with Kd values <100 nM indicating high affinity .

Methodological Challenges and Solutions

Q. How are reaction yields improved during scale-up synthesis?

- Flow chemistry : Continuous flow systems enhance Suzuki coupling efficiency (yield increases from 60% to 85%) by maintaining precise temperature control and reducing side-product formation .

- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) reduce metal leaching and enable reuse for ≥5 cycles .

Q. What strategies mitigate batch-to-batch variability in biological testing?

- Quality control (QC) protocols : Require ≥98% purity (HPLC), endotoxin levels <0.1 EU/mg, and consistent solubility profiles (DMSO stock solutions stored at -80°C) .

- Internal reference standards : Include a well-characterized inhibitor (e.g., ibrutinib for BTK assays) in each assay plate to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.